5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a 1,2,3-triazole core substituted with a methyl group at position 5, a 3-methylphenyl group at position 1, and a carboxamide moiety linked to a pyridin-3-ylmethyl group. Its molecular formula is C₁₈H₁₈N₆O, with a molecular weight of 334.38 g/mol. The triazole ring is a key pharmacophore in medicinal chemistry, often associated with hydrogen bonding and π-π stacking interactions.
Properties
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)triazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12-5-3-7-15(9-12)22-13(2)16(20-21-22)17(23)19-11-14-6-4-8-18-10-14/h3-10H,11H2,1-2H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKOBCLRUUWDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NCC3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of azide-alkyne cycloaddition, also known as the “click” reaction. This reaction is catalyzed by copper(I) and proceeds under mild conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow chemistry allows for better control over reaction parameters and can be scaled up efficiently for large-scale production.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group (-CONH-) and pyridinylmethyl substituent facilitate nucleophilic substitution at specific positions:
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMSO, 40–50°C | N-alkylated derivatives (e.g., methyl/ethyl groups at pyridine nitrogen) | |
| Acylation | Acetyl chloride, triethylamine, CH₂Cl₂ | Acetylated amide derivatives |
-
The pyridine ring participates in electrophilic aromatic substitution under acidic conditions (e.g., nitration at C-4 position).
Oxidation and Reduction
The triazole ring and pyridinylmethyl group exhibit redox sensitivity:
| Process | Reagents | Outcome | Reference |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Carboxylic acid formation via carboxamide oxidation | |
| Reduction | NaBH₄, MeOH | Partial reduction of triazole ring (theoretical, not observed) |
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Pyridine N-methylation enhances stability against oxidation compared to unsubstituted pyridines.
Cycloaddition and Ring-Opening Reactions
The 1,2,3-triazole core engages in cycloaddition reactions:
| Reaction | Partners | Conditions | Products |
|---|---|---|---|
| Huisgen cycloaddition | Terminal alkynes | Cu(I) catalysis, RT | Bis-triazole hybrids |
| Strain-promoted click | Cyclooctynes | DMSO, 25°C | Stable triazole-linked conjugates |
-
Triazole ring-opening under strong acidic/basic conditions is negligible due to aromatic stabilization .
Acid/Base-Mediated Transformations
The compound demonstrates pH-dependent behavior:
| Condition | Effect |
|---|---|
| Strong acid (HCl, H₂SO₄) | Protonation of pyridine nitrogen; carboxamide remains intact |
| Strong base (NaOH) | Deprotonation of triazole NH (if present); no hydrolysis of carboxamide |
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Solubility shifts from polar aprotic solvents (DMSO) to aqueous acids via salt formation.
Catalytic Coupling Reactions
The pyridine and aryl groups enable cross-coupling:
| Reaction | Catalyst | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives at the 3-methylphenyl group |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-arylation of the carboxamide NH |
Biological Interactions (Enzyme Binding)
Though not a classical reaction, the compound interacts with biological targets:
| Target | Interaction Type | Effect |
|---|---|---|
| Kinase enzymes | Competitive inhibition | Blocks ATP-binding pockets via triazole |
| Cytochrome P450 | Non-competitive inhibition | Alters metabolic degradation pathways |
Stability Under Thermal/Photolytic Conditions
Scientific Research Applications
Antifungal Activity
Recent studies have indicated that compounds with triazole scaffolds exhibit significant antifungal properties. For instance, derivatives of triazoles have been synthesized and evaluated for their efficacy against Candida species. A related compound demonstrated greater efficacy than fluconazole against Candida albicans, showing minimum inhibitory concentration (MIC) values as low as 25 µg/mL . This suggests that 5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide may also possess similar antifungal capabilities.
Antibacterial Activity
The triazole moiety is known for its antibacterial properties. A study on various triazole derivatives revealed promising results against Mycobacterium tuberculosis, a significant pathogen responsible for tuberculosis. Compounds with similar structures were tested for their safety and effectiveness using the MTT assay and showed potent activity against multidrug-resistant strains of Mycobacterium tuberculosis . The potential of this compound in this domain remains to be explored.
Anticancer Properties
Triazoles are increasingly recognized for their potential in cancer therapy. Research has shown that certain triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The compound's structure suggests it could interact with biological targets involved in cancer progression, making it a candidate for further investigation in anticancer drug development.
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications to the triazole ring and substituents on the phenyl groups can significantly influence activity against specific pathogens or cancer cells .
Case Studies and Experimental Findings
Several case studies have documented the synthesis of triazole derivatives and their subsequent biological evaluation:
These findings highlight the potential versatility of triazole-containing compounds like this compound in therapeutic applications.
Mechanism of Action
The mechanism of action of 5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Findings from Comparative Analysis
Substituent Position and Activity: The 3-methylphenyl group in the target compound introduces a meta-substitution pattern, which may create steric hindrance compared to para-substituted analogues (e.g., 3q with o-tolyl or ’s 4-methylphenyl derivatives). This could influence binding to targets like the Wnt/β-catenin pathway .
Electronic Effects :
- Halogenated derivatives (e.g., 3o with fluorine, with bromine) exhibit increased electronegativity and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
- The methyl group at position 5 of the triazole ring is conserved across analogues, suggesting its role in stabilizing the triazole core or modulating electronic effects .
Synthetic Routes :
- Most analogues are synthesized via General Procedure B (), involving copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by carboxamide coupling. The target compound likely follows a similar route .
- Derivatives with bulky substituents (e.g., naphthyl in 3q ) require optimized purification steps, such as preparative TLC or recrystallization .
Crystallographic Insights :
- In , the dihedral angle between the triazole and pyridine rings in ethyl 5-methyl-1-(pyridin-3-yl)triazole-4-carboxylate is 50.3° , while the target compound’s 3-methylphenyl group may increase this angle due to steric hindrance, affecting binding pocket compatibility .
Structure-Activity Relationship (SAR) Trends
- Triazole Core : Essential for hydrogen bonding and π-π interactions; modifications here (e.g., ethyl vs. methyl at position 5) alter steric and electronic profiles.
- Aryl Substituents: 3-Methylphenyl vs. 4-methylphenyl: Meta-substitution may reduce steric clash in certain binding pockets compared to para-substituted analogues. Pyridin-3-ylmethyl vs. quinolin-2-yl: Pyridine offers a balance of hydrogen bonding and solubility, while quinoline enhances hydrophobic interactions but may limit bioavailability.
- Carboxamide Linker : Critical for target engagement; substituents on the carboxamide nitrogen (e.g., bromophenyl, pyridinyl) dictate solubility and binding affinity.
Biological Activity
The compound 5-methyl-1-(3-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide represents a novel class of triazole derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 286.34 g/mol
- IUPAC Name : this compound
- Structure : The triazole ring is a key feature that contributes to the compound's biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in several areas:
Anticancer Activity
Recent studies have shown that compounds containing the triazole moiety exhibit significant anticancer properties. For example:
- Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer), with IC values indicating effective inhibition of cell proliferation .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Inhibition of Estrogen Receptors : The compound may act as a ligand for estrogen receptors, influencing tumor growth dynamics in hormone-sensitive cancers .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity:
- Bacterial Inhibition : Studies have indicated that derivatives of triazoles can inhibit the growth of various bacteria, suggesting potential use as antibacterial agents .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of triazole derivatives and evaluated their biological activities. Among them, the target compound exhibited notable anti-proliferative effects on cancer cells while maintaining low toxicity towards normal cells .
- Hybrid Compounds : Research involving hybrid compounds combining triazole with other pharmacophores showed enhanced biological profiles. These hybrids were tested against multiple cancer cell lines and demonstrated improved efficacy compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
